Cas no 1803945-53-0 (6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)

6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine
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- インチ: 1S/C9H11F3N2O3/c1-15-6-3-5(4-13)14-8(7(6)16-2)17-9(10,11)12/h3H,4,13H2,1-2H3
- InChIKey: JLOHIISHESIEHM-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C(=CC(CN)=N1)OC)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 240
- トポロジー分子極性表面積: 66.6
- 疎水性パラメータ計算基準値(XlogP): 1.2
6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022002448-500mg |
6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine |
1803945-53-0 | 97% | 500mg |
$970.20 | 2022-04-02 | |
Alichem | A022002448-1g |
6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine |
1803945-53-0 | 97% | 1g |
$1,629.60 | 2022-04-02 | |
Alichem | A022002448-250mg |
6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine |
1803945-53-0 | 97% | 250mg |
$727.60 | 2022-04-02 |
6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridineに関する追加情報
Research Briefing on 6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine (CAS: 1803945-53-0)
In recent years, the compound 6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine (CAS: 1803945-53-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethoxy and aminomethyl functional groups, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and inflammatory diseases. The following briefing provides an overview of the latest research developments surrounding this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine, highlighting its efficient production via a multi-step process involving palladium-catalyzed cross-coupling reactions. The study emphasized the compound's structural stability and scalability, which are critical for industrial-scale pharmaceutical production. Furthermore, the research team identified optimal conditions for achieving high yields (up to 85%) and purity (>98%), making it a viable candidate for further drug development.
Pharmacological investigations have revealed that 6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine exhibits potent activity as a modulator of specific neurotransmitter receptors, particularly those involved in neuropathic pain and anxiety disorders. In vitro and in vivo studies demonstrated its high affinity for the GABAA receptor subtype, with an IC50 value of 12 nM, suggesting its potential as a novel anxiolytic agent. Additionally, the compound's trifluoromethoxy group was found to enhance its blood-brain barrier permeability, a crucial factor for CNS-targeted therapies.
Another significant area of research involves the compound's anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. The mechanism of action appears to involve the suppression of NF-κB signaling pathways, which are central to inflammatory responses. These findings position the compound as a potential candidate for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in the clinical translation of 6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine. Current research is focused on addressing its metabolic stability and potential off-target effects. Preliminary pharmacokinetic studies indicate a moderate half-life (t1/2 = 4.5 hours in rodent models), necessitating further optimization for sustained therapeutic effects. Collaborative efforts between academic and industrial researchers are underway to develop prodrug derivatives or formulation strategies to enhance its bioavailability.
In conclusion, 6-(Aminomethyl)-3,4-dimethoxy-2-(trifluoromethoxy)pyridine (CAS: 1803945-53-0) represents a versatile scaffold with significant therapeutic potential. Ongoing research aims to elucidate its full pharmacological profile and optimize its drug-like properties for clinical applications. The compound's unique structural features and multimodal activity make it a compelling subject for future studies in chemical biology and drug discovery.
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